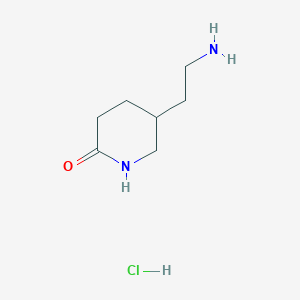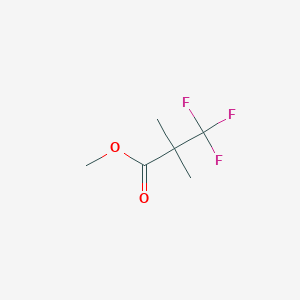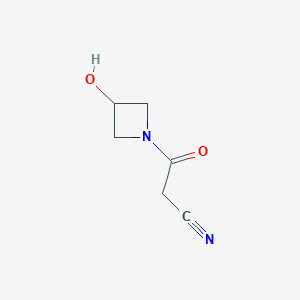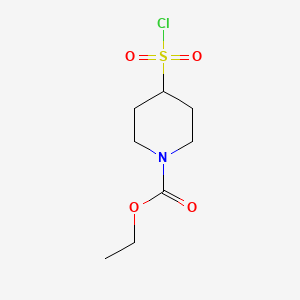![molecular formula C11H15ClFN B1465212 N-[2-(3-fluorophenyl)ethyl]cyclopropanamine hydrochloride CAS No. 1306606-25-6](/img/structure/B1465212.png)
N-[2-(3-fluorophenyl)ethyl]cyclopropanamine hydrochloride
Übersicht
Beschreibung
“N-[2-(3-fluorophenyl)ethyl]cyclopropanamine hydrochloride” is a chemical compound with the CAS Number: 1306606-25-6 . It has a molecular weight of 215.7 and its IUPAC name is N-[2-(3-fluorophenyl)ethyl]cyclopropanamine hydrochloride . The compound is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14FN.ClH/c12-10-3-1-2-9(8-10)6-7-13-11-4-5-11;/h1-3,8,11,13H,4-7H2;1H . This code represents the compound’s molecular structure, including the arrangement of atoms and the bonds between them.Wissenschaftliche Forschungsanwendungen
Neuroscience Research
The structure of N-[2-(3-fluorophenyl)ethyl]cyclopropanamine hydrochloride suggests potential activity within the central nervous system. It could be used in neuroscience research to study the effects of fluorinated phenethylamines on neurotransmitter systems, which could lead to insights into the treatment of psychiatric and neurodegenerative diseases.
Each of these applications represents a unique field of research where N-[2-(3-fluorophenyl)ethyl]cyclopropanamine hydrochloride could make a significant impact. The compound’s versatility and the potential for further functionalization make it a valuable subject for scientific investigation. As research progresses, additional applications may emerge, further expanding the scope of its utility in scientific research .
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), and H302 (Harmful if swallowed) . The precautionary statements include P261 (Avoid breathing dust/fumes), P264 (Wash all exposed external body areas thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), and others .
Eigenschaften
IUPAC Name |
N-[2-(3-fluorophenyl)ethyl]cyclopropanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN.ClH/c12-10-3-1-2-9(8-10)6-7-13-11-4-5-11;/h1-3,8,11,13H,4-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLLQNBYNZVEOGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCCC2=CC(=CC=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3-fluorophenyl)ethyl]cyclopropanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![cis-3-[2-(2-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1465134.png)








![2-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-amine hydrochloride](/img/structure/B1465150.png)

